(+)-trans-Isopiperitenol is a natural product found in Artemisia annua, Valeriana officinalis, and Mangifera indica with data available.
(+)-trans-Isopiperitenol
CAS No.: 4017-77-0
Cat. No.: VC18951044
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4017-77-0 |
---|---|
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | (1R,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |
Standard InChI | InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10+/m0/s1 |
Standard InChI Key | OLAKPNFIICOONC-VHSXEESVSA-N |
Isomeric SMILES | CC1=C[C@H]([C@@H](CC1)C(=C)C)O |
Canonical SMILES | CC1=CC(C(CC1)C(=C)C)O |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Stereochemistry
(+)-trans-Isopiperitenol is defined by the molecular formula , with a molecular weight of 152.24 g/mol. Its bicyclic framework consists of a cyclohexenol ring substituted with a methyl group at position 3 and an isopropenyl group at position 6 (Figure 1). The stereochemistry is critical, as the trans configuration between the hydroxyl group (C-1) and the isopropenyl moiety (C-6) distinguishes it from its cis isomer .
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 152.24 g/mol |
CAS Registry Number | 74410-00-7 |
IUPAC Name | (1S,6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-enol |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the trans configuration, with distinct signals for the hydroxyl proton (δ 1.95–1.94 ppm) and the isopropenyl group (δ 4.95–4.75 ppm) . Gas chromatography-mass spectrometry (GC-MS) data reveal a retention index of 1210.2 on non-polar columns, aiding in analytical identification .
Synthesis and Production
Chemoenzymatic Synthesis
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Oxidation of (+)-Isopulegol: Dess-Martin periodinane oxidizes the secondary alcohol to ketone 14 in 96% yield .
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Enolate Selenation: Treatment with phenylselenyl chloride introduces a selenide group, forming intermediates 15 and 16 .
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Oxidative Elimination: Sodium periodate () eliminates selenium, yielding (−)-isopiperitenone (3) in 35–40% yield .
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Reduction to (+)-trans-Isopiperitenol: Lithium aluminum hydride () reduces 3, producing a 3:2 mixture of trans and cis isomers. Separation via ester derivatization (e.g., p-nitrobenzoyl esters) and hydrolysis yields pure (+)-trans-isopiperitenol .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 96% |
Selenation | PhSeCl, LiHMDS, THF, −78°C | 75% |
Oxidative Elimination | , NaHCO₃, H₂O/EtOH | 35% |
Reduction | , Et₂O | 85% |
Physicochemical Properties
Stability and Solubility
(+)-trans-Isopiperitenol is sensitive to heat and light, requiring storage at −20°C under inert gas. It exhibits moderate solubility in organic solvents (e.g., ethanol, dichloromethane) but is insoluble in water.
Table 3: Physicochemical Data
Property | Value |
---|---|
Density | 0.9 g/cm³ |
Boiling Point | Not characterized |
Melting Point | Not characterized |
Solubility | Ethanol, DCM, THF |
Chromatographic Behavior
On a non-polar HP-5MS column, (+)-trans-isopiperitenol elutes at 1210.2 retention index, distinguishable from its cis counterpart by peak symmetry and retention time .
Biological Relevance and Biosynthetic Role
Role in Menthol Biosynthesis
In peppermint, (+)-trans-isopiperitenol is dehydrogenated to (−)-isopiperitenone (3) by trans-isopiperitenol dehydrogenase (IPDH). Subsequent enzymatic reductions yield (−)-menthone and (−)-menthol, the primary constituents of peppermint oil .
Enzyme Interactions
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IPDH: A short-chain dehydrogenase/reductase (SDR) that oxidizes the hydroxyl group at C-1 .
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IPR: Catalyzes the conjugate reduction of (−)-isopiperitenone to (+)-cis-isopulegone, a reaction recalcitrant to chemical methods .
Industrial and Pharmaceutical Applications
Flavor and Fragrance Industry
(+)-trans-Isopiperitenol is a precursor to menthol, which is widely used in cosmetics, toothpaste, and food products. Global menthol demand exceeds 30,000 metric tons annually, driving interest in efficient synthesis routes .
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